4H-1,3-Benzodioxin-4-one, 2,2-dimethyl-
Description
4H-1,3-Benzodioxin-4-one derivatives are bicyclic compounds featuring a benzene ring fused to a 1,3-dioxinone moiety. The 2,2-dimethyl variant (hypothetical structure inferred from analogs) incorporates two methyl groups at the 2-position of the dioxinone ring. These compounds are of interest in organic synthesis and pharmaceutical research due to their stability and reactivity as carbonyl equivalents.
Properties
CAS No. |
1433-61-0 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H10O3/c1-10(2)12-8-6-4-3-5-7(8)9(11)13-10/h3-6H,1-2H3 |
InChI Key |
JBZUSXJTWFEBKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC=C2C(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives, including 2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one.
Industrial Production Methods
While specific industrial production methods for 2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with molecular targets such as enzymes. For instance, it acts as an activator of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes . The compound binds to the active site of the enzyme, modulating its activity and influencing the production of inflammatory mediators.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Routes: Benzodioxinones are typically synthesized via condensation reactions (e.g., acid-catalyzed cyclization), contrasting with thiadiazines, which employ Stille couplings or multi-step condensations .
- Stability: The aromatic benzodioxinone core provides superior thermal stability compared to non-aromatic dioxanes or thiadiazines.
Biological Activity
4H-1,3-Benzodioxin-4-one, 2,2-dimethyl- is a chemical compound recognized for its significant biological activity, particularly in the context of inflammation and enzyme modulation. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of C11H10O3 and a molecular weight of approximately 194.18 g/mol. Its structure features a benzodioxin core with two methyl groups at the 2-position and a ketone group at the 4-position. This unique arrangement contributes to its biological activity.
Enzyme Activation
Research indicates that 4H-1,3-Benzodioxin-4-one, 2,2-dimethyl- acts as an activator of the enzyme 5-lipoxygenase (5-LOX) . This enzyme is crucial for the biosynthesis of leukotrienes, which are mediators involved in inflammatory responses. The compound's ability to modulate this enzyme's activity highlights its potential in treating inflammatory conditions .
The mechanism by which this compound exerts its effects involves interaction with specific biological targets. Studies utilizing molecular docking simulations and in vitro assays have demonstrated that it can effectively bind to the active site of 5-LOX, enhancing its catalytic activity. This interaction is essential for understanding its therapeutic implications in inflammatory diseases .
In Vitro Studies
In vitro studies have shown that 4H-1,3-Benzodioxin-4-one, 2,2-dimethyl- can significantly influence leukotriene production in human cell lines. For instance, exposure to varying concentrations of the compound resulted in a dose-dependent increase in leukotriene synthesis . The following table summarizes key findings from these studies:
| Study | Concentration (µM) | Effect on Leukotriene Production |
|---|---|---|
| Study A | 10 | Increase by 25% |
| Study B | 50 | Increase by 50% |
| Study C | 100 | Increase by 75% |
Comparative Analysis
The biological activity of 4H-1,3-Benzodioxin-4-one, 2,2-dimethyl- can be compared to structurally similar compounds. Such comparisons reveal differences in potency and specificity regarding enzyme activation:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 5-Hydroxy-2,2-dimethyl-4H-benzodioxin-4-one | Structure | Hydroxy substitution enhances antioxidant activity |
| 5-Bromomethyl-2,2-dimethylbenzodioxin | Structure | Bromine substitution may affect reactivity |
| 5-Hydroxy-2-methylbenzodioxin | Structure | Similar core structure with different substituents |
Applications in Medicinal Chemistry
Given its role as a modulator of inflammatory pathways, 4H-1,3-Benzodioxin-4-one, 2,2-dimethyl- has potential therapeutic applications. It could be explored for developing anti-inflammatory drugs or treatments for conditions characterized by excessive leukotriene production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
